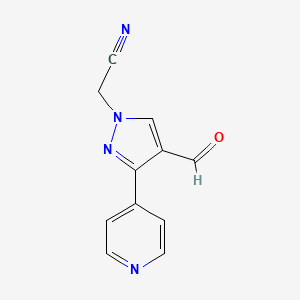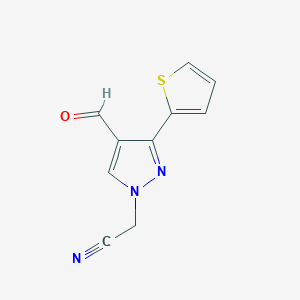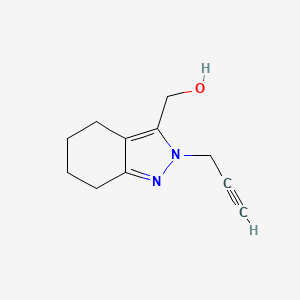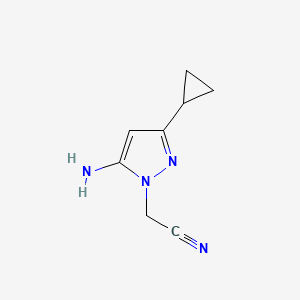![molecular formula C7H11NO2 B1492885 Acide 3-azabicyclo[3.1.1]heptane-1-carboxylique CAS No. 1628897-76-6](/img/structure/B1492885.png)
Acide 3-azabicyclo[3.1.1]heptane-1-carboxylique
Vue d'ensemble
Description
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 1628783-92-5 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 177.63 .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.1]heptane derivatives has been studied computationally for their potential as high-energy density compounds .Chemical Reactions Analysis
The core of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 177.63 . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Bioisostères de benzènes
Les 3-azabicyclo[3.1.1]heptanes ont été proposés pour imiter le fragment de benzènes méta-substitués dans les composés biologiquement actifs . Les deux noyaux présentaient des angles similaires entre les vecteurs de sortie (119-120°), une distance similaire entre les substituants (4,8-5,0 Å) et des propriétés physicochimiques similaires .
Analogues saturés de la pyridine
Les 3-azabicyclo[3.1.1]heptanes peuvent être considérés comme des analogues saturés de la pyridine . Cette propriété leur permet d'être incorporés dans diverses structures, en remplaçant le fragment de pyridine .
Développement de médicaments antihistaminiques
Le noyau des 3-azabicyclo[3.1.1]heptanes a été incorporé dans la structure du médicament antihistaminique Rupatidine à la place du cycle pyridine, ce qui a conduit à une amélioration spectaculaire des propriétés physicochimiques .
Synthèse générale
Une approche générale des 3-azabicyclo[3.1.1]heptanes par réduction de nitriles oxétanyles spirocycliques a été développée . Le mécanisme, la portée et l'extensibilité de cette transformation ont été étudiés .
Propriétés chimiques
Le chlorhydrate d'acide 3-azabicyclo[3.1.1]heptane-1-carboxylique a une masse moléculaire de 177,63 et est un solide blanc à jaune . Il est conservé à des températures comprises entre 2 et 8 °C .
Disponibilité commerciale
Ce composé est disponible dans le commerce et peut être acheté auprès de différents fournisseurs de produits chimiques . Il est utilisé dans les laboratoires de recherche et développement pour diverses applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid could involve further exploration of its potential as a bioisostere in biologically active compounds . The compound’s core has already been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .
Propriétés
IUPAC Name |
3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-1-5(2-7)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFNFJFXFLVBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid particularly interesting for peptide engineering and drug design?
A1: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid, also known as 3,5-methanonipecotic acid, stands out as a nonchiral β-amino acid with a constrained conformation []. This rigid structure can be incredibly valuable in peptide engineering and peptidomimetic drug design. By incorporating this building block, researchers can influence the flexibility and overall three-dimensional structure of peptides, potentially leading to enhanced stability, specific binding affinities, and improved pharmacological properties.
Q2: The research paper focuses on a novel synthesis method. Why is a scalable synthesis of this compound important?
A2: The development of a scalable synthesis for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is crucial for advancing its research and potential applications. The ability to produce this compound in larger quantities, as described in the paper [], allows for more extensive exploration of its properties and facilitates the development of peptidomimetics and other potential therapeutic agents. This gram-scale synthesis paves the way for further investigations into its biological activity, structure-activity relationships, and ultimately, its potential use in drug discovery and development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)





![Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1492825.png)